![molecular formula C16H17BrN4OS B2732131 N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251650-27-7](/img/structure/B2732131.png)
N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
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Description
N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a potent compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thioacetamide derivatives, which have been extensively studied for their therapeutic properties.
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Compounds with pyrimidine moieties, such as those related to "N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide", have been synthesized and evaluated for their antimicrobial and antituberculosis activities. A study highlighted the synthesis of isoniazid clubbed pyrimidine derivatives showing promising antibacterial, antifungal, and antituberculosis activities against various pathogens including Mycobacterium tuberculosis. This suggests a potential application in developing new antimicrobial agents (Soni & Patel, 2017).
Anticonvulsant Agents
Another application involves the synthesis of thio-N-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. The study investigated the interaction of these compounds with biotargets like the Type-A γ-aminobutyric acid receptor (GABAAR), showing moderate anticonvulsant activity. Specifically, compounds with a 4-bromophenyl substituent demonstrated significant efficacy, indicating the therapeutic potential of these derivatives in epilepsy treatment (Severina et al., 2020).
Antitumor Activity
The antitumor activity of pyrrolo[2,3-d]pyrimidine thienoyl antifolates, including those with structures related to the compound , has been extensively studied. These compounds exhibit potent antitumor properties in vitro and in vivo, with selectivity for proton-coupled folate transporter and folate receptor over the reduced folate carrier, inhibiting key enzymes like β-glycinamide ribonucleotide formyltransferase. This research underscores the potential of these compounds in cancer therapy (Wang et al., 2011).
Synthesis and Biological Evaluation
Furthermore, novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives have been synthesized and evaluated for their antitumor activity, revealing compounds that are more effective than standard drugs like doxorubicin. This highlights the role of pyrimidine derivatives in developing new antitumor agents (Alqasoumi et al., 2009).
Insecticidal and Antimicrobial Properties
Additionally, innovative heterocycles incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal and antimicrobial activities against pests like the cotton leafworm, Spodoptera littoralis. This research opens avenues for the development of new pesticides (Fadda et al., 2017).
properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4OS/c17-12-3-5-13(6-4-12)19-15(22)11-23-16-18-8-7-14(20-16)21-9-1-2-10-21/h3-8H,1-2,9-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCVVYBFTHFKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide |
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